molecular formula C17H15N3S2 B12938671 4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-3-ethyl-3H-imidazo[4,5-c]pyridine CAS No. 87035-36-7

4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-3-ethyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B12938671
CAS No.: 87035-36-7
M. Wt: 325.5 g/mol
InChI Key: ZFUUEQWGMDVIPL-UHFFFAOYSA-N
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Description

4-((Benzo[b]thiophen-3-ylmethyl)thio)-3-ethyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that combines the structural features of benzo[b]thiophene and imidazo[4,5-c]pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Benzo[b]thiophen-3-ylmethyl)thio)-3-ethyl-3H-imidazo[4,5-c]pyridine typically involves the following steps:

    Formation of Benzo[b]thiophene Derivative: The starting material, benzo[b]thiophene, is functionalized to introduce a methylthio group at the 3-position. This can be achieved through a nucleophilic substitution reaction using a suitable thiol reagent.

    Imidazo[4,5-c]pyridine Core Construction: The imidazo[4,5-c]pyridine core is synthesized by cyclization of a suitable precursor, such as a 2-aminopyridine derivative, under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the benzo[b]thiophene derivative with the imidazo[4,5-c]pyridine core. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[b]thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazo[4,5-c]pyridine core, potentially reducing the imine functionality to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[b]thiophene and imidazo[4,5-c]pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

4-((Benzo[b]thiophen-3-ylmethyl)thio)-3-ethyl-3H-imidazo[4,5-c]pyridine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Materials Science: Utilized in the design of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules with potential biological activity.

Mechanism of Action

The mechanism of action of 4-((Benzo[b]thiophen-3-ylmethyl)thio)-3-ethyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby disrupting the pathway and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene Derivatives: Compounds like benzo[b]thiophene-2-carboxaldehyde and benzo[b]thiophene-3-ylboronic acid.

    Imidazo[4,5-c]pyridine Derivatives: Compounds such as imidazo[4,5-c]pyridine-2-carboxylic acid and imidazo[4,5-c]pyridine-3-amine.

Uniqueness

4-((Benzo[b]thiophen-3-ylmethyl)thio)-3-ethyl-3H-imidazo[4,5-c]pyridine is unique due to the combination of the benzo[b]thiophene and imidazo[4,5-c]pyridine moieties, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

87035-36-7

Molecular Formula

C17H15N3S2

Molecular Weight

325.5 g/mol

IUPAC Name

4-(1-benzothiophen-3-ylmethylsulfanyl)-3-ethylimidazo[4,5-c]pyridine

InChI

InChI=1S/C17H15N3S2/c1-2-20-11-19-14-7-8-18-17(16(14)20)22-10-12-9-21-15-6-4-3-5-13(12)15/h3-9,11H,2,10H2,1H3

InChI Key

ZFUUEQWGMDVIPL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1C(=NC=C2)SCC3=CSC4=CC=CC=C43

Origin of Product

United States

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